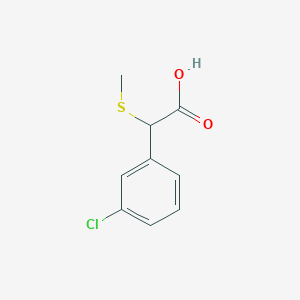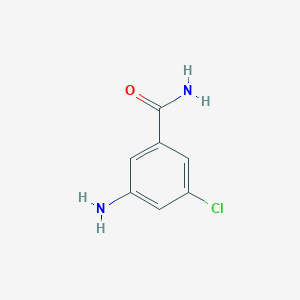![molecular formula C13H13BrN6O B2914332 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea CAS No. 2094261-08-0](/img/structure/B2914332.png)
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 1999 by Bayer AG and has since been investigated for its ability to target specific signaling pathways involved in cancer and other diseases.
作用機序
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 exerts its therapeutic effects by inhibiting several key signaling pathways involved in cancer and other diseases. It targets the RAF/MEK/ERK pathway by inhibiting the activity of RAF kinases, which play a critical role in tumor growth and progression. 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 also targets the VEGFR/PDGFR pathway by inhibiting the activity of these receptors, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. In addition, 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has been shown to have anti-inflammatory effects in preclinical studies of psoriasis and rheumatoid arthritis.
実験室実験の利点と制限
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified for specific applications. This compound is also highly selective for its target kinases, which reduces the risk of off-target effects. However, 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has some limitations for use in laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has a short half-life in vivo, which can limit its duration of action.
将来の方向性
There are several future directions for research on 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006. One area of focus is the development of more potent and selective inhibitors of RAF kinases and other signaling pathways involved in cancer and other diseases. Another area of focus is the development of new formulations and delivery methods for 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006, such as nanoparticles and liposomes, to improve its solubility and bioavailability. Finally, future research may focus on the combination of 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 with other therapies, such as chemotherapy and immunotherapy, to improve its efficacy in cancer treatment.
合成法
The synthesis of 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 involves several steps, including the reaction of 5-bromopyrazine-2-carboxylic acid with 2-(dimethylamino)ethylamine to form 5-bromo-2-[(dimethylamino)methyl]pyrazine. This compound is then reacted with 3-cyclopropyl-6-chloropyridazine-3-carboxylic acid to form the final product, 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006.
科学的研究の応用
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway. This compound has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
特性
IUPAC Name |
1-[(5-bromopyrazin-2-yl)methyl]-3-(6-cyclopropylpyridazin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O/c14-11-7-15-9(5-16-11)6-17-13(21)18-12-4-3-10(19-20-12)8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNBYMFNFVEOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)NC(=O)NCC3=CN=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

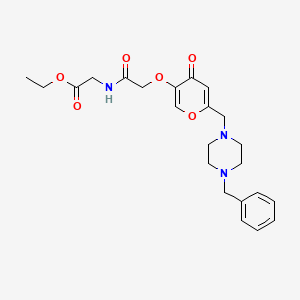
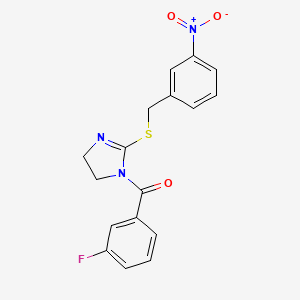
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2914254.png)
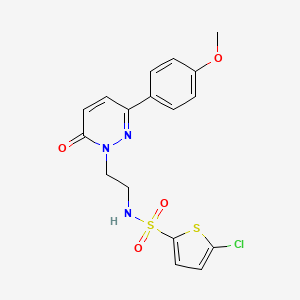
![3-Chloro-2-[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2914259.png)
![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2914261.png)

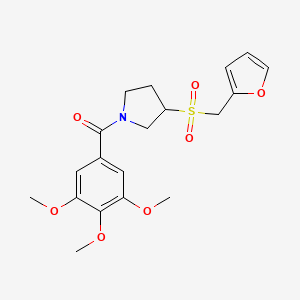
![1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2914265.png)
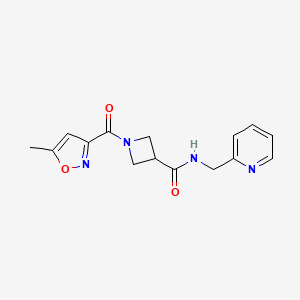
![2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2914268.png)

